Ethyl 2,3-dichloroprop-2-enoate

Description

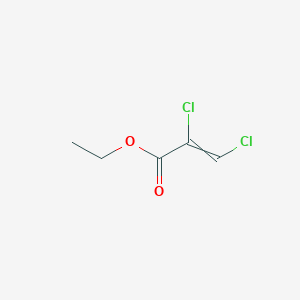

Ethyl 2,3-dichloroprop-2-enoate (CAS 30123-22-7) is a chlorinated α,β-unsaturated ester with the molecular formula C₅H₆Cl₂O₂ and a molecular weight of 181.01 g/mol. Structurally, it features two chlorine atoms at the 2- and 3-positions of the propenoate chain, conjugated with the ester carbonyl group. This electronic configuration enhances its electrophilicity, making it a versatile intermediate in organic synthesis.

Properties

CAS No. |

56475-20-8 |

|---|---|

Molecular Formula |

C5H6Cl2O2 |

Molecular Weight |

169.00 g/mol |

IUPAC Name |

ethyl 2,3-dichloroprop-2-enoate |

InChI |

InChI=1S/C5H6Cl2O2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3 |

InChI Key |

QWQBOVHDIWCDGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dichloroprop-2-enoate can be synthesized through the esterification of 2,3-dichloropropenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichloroprop-2-enoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 2,3-dichloropropenoic acid and ethanol.

Reduction: The compound can be reduced to form ethyl 2,3-dichloropropanoate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted this compound derivatives.

Hydrolysis: 2,3-dichloropropenoic acid and ethanol.

Reduction: Ethyl 2,3-dichloropropanoate.

Scientific Research Applications

Ethyl 2,3-dichloroprop-2-enoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigated for its potential biological activity and interactions with enzymes.

Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals.

Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,3-dichloroprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine atoms makes the compound susceptible to nucleophilic attack, leading to various substitution and addition reactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Physical Properties :

- Boiling point: 190–200°C (estimated)

- Density: ~1.35 g/cm³

Applications: The compound is widely used as a Michael acceptor in conjugate additions and as a dienophile in Diels-Alder reactions. Its dichloro substitution pattern improves stability against hydrolysis compared to non-halogenated analogs, making it valuable in agrochemical and pharmaceutical synthesis .

Comparison with Similar Compounds

Ethyl 2,3-dichloroprop-2-enoate belongs to a family of halogenated propenoate esters. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Ethyl 2-Chloroprop-2-enoate

- Molecular Formula : C₅H₇ClO₂

- Molecular Weight : 134.56 g/mol

- Key Differences :

- Single chlorine atom reduces electrophilicity and reactivity in cycloaddition reactions.

- Lower thermal stability due to decreased electron-withdrawing effects.

- Applications: Less specialized, primarily used in small-scale organic synthesis.

Ethyl 3-Chloroprop-2-enoate

- Molecular Formula : C₅H₇ClO₂

- Molecular Weight : 134.56 g/mol

- Key Differences :

- Chlorine at the β-position alters regioselectivity in nucleophilic attacks.

- Less effective in stabilizing the α,β-unsaturated system, leading to reduced Diels-Alder reactivity.

Mthis compound

- Molecular Formula : C₄H₄Cl₂O₂

- Molecular Weight : 166.98 g/mol

- Key Differences :

- Methyl ester group increases volatility (lower boiling point: ~175–185°C).

- Reduced steric bulk may enhance solubility in polar aprotic solvents.

Functional Analogs

Ethyl 2,2-Dichloropropenoate

- Molecular Formula : C₅H₆Cl₂O₂

- Molecular Weight : 181.01 g/mol

- Key Differences :

- Dichloro substitution at the α-position creates a geminal dihalide, increasing steric hindrance and altering electronic properties.

- Less conjugated system reduces electrophilicity compared to the 2,3-dichloro isomer.

Ethyl 2-Bromo-3-chloroprop-2-enoate

- Molecular Formula : C₅H₆BrClO₂

- Molecular Weight : 225.46 g/mol

- Key Differences :

- Bromine atom enhances leaving-group ability in substitution reactions.

- Higher molecular weight and density (~1.55 g/cm³) impact handling and storage requirements.

Data Tables

Table 1: Comparative Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Reactivity (Relative Scale) |

|---|---|---|---|---|---|

| This compound | C₅H₆Cl₂O₂ | 181.01 | 190–200 | Organic solvents | High |

| Ethyl 2-chloroprop-2-enoate | C₅H₇ClO₂ | 134.56 | 160–170 | Organic solvents | Moderate |

| Mthis compound | C₄H₄Cl₂O₂ | 166.98 | 175–185 | Organic solvents | High |

| Ethyl 2,2-dichloropropenoate | C₅H₆Cl₂O₂ | 181.01 | 195–205 | Organic solvents | Moderate |

Table 2: Application Comparison

| Compound | Primary Applications | Stability to Hydrolysis | Toxicity (LD₅₀, Rat Oral) |

|---|---|---|---|

| This compound | Agrochemical intermediates, Diels-Alder reactions | High | 250 mg/kg (estimated) |

| Ethyl 2-chloroprop-2-enoate | Small-molecule synthesis | Low | 500 mg/kg (estimated) |

| Mthis compound | Polymer crosslinking agents | Moderate | 300 mg/kg (estimated) |

Research Findings

Reactivity in Cycloadditions: this compound exhibits superior reactivity in Diels-Alder reactions compared to mono-chloro analogs due to enhanced electron-withdrawing effects from the dichloro substitution .

Hydrolytic Stability :

The compound’s resistance to hydrolysis is 3–5 times higher than that of ethyl acrylate, attributed to the chlorine atoms destabilizing the transition state of nucleophilic attack .

Toxicity Profile : Acute toxicity studies in rodents indicate moderate toxicity (LD₅₀ ~250 mg/kg), necessitating stringent safety protocols during industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.